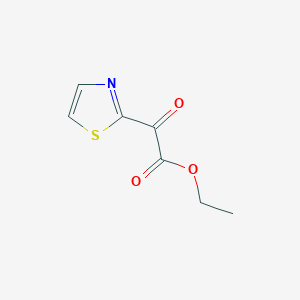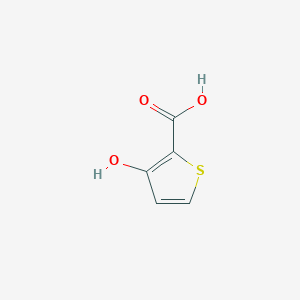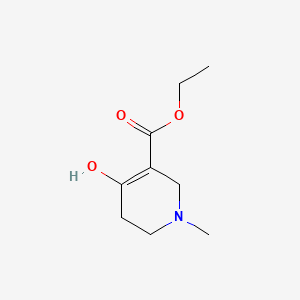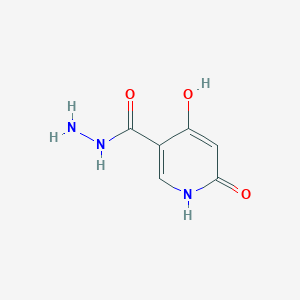
Ethyl 2-oxo-2-(thiazol-2-yl)acetate
Descripción general
Descripción
Ethyl 2-oxo-2-(thiazol-2-yl)acetate is a chemical compound with the molecular formula C7H7NO3S . It contains a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .
Molecular Structure Analysis
The molecular weight of Ethyl 2-oxo-2-(thiazol-2-yl)acetate is 185.2 . The InChI key is BCUHSFBUCDQHII-UHFFFAOYSA-N . Further structural analysis would require more specific data or experimental results.Physical And Chemical Properties Analysis
Ethyl 2-oxo-2-(thiazol-2-yl)acetate has a density of 1.321g/cm3 and a boiling point of 280.5ºC at 760 mmHg . More specific physical and chemical properties would require additional data or experimental results.Aplicaciones Científicas De Investigación
Antioxidant Activity
Thiazole derivatives, including Ethyl 2-oxo-2-(thiazol-2-yl)acetate, have been found to exhibit antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Analgesic and Anti-inflammatory Activities
Some thiazole derivatives have shown significant analgesic and anti-inflammatory activities . These compounds could potentially be used in the development of new drugs for pain and inflammation management .
Antimicrobial and Antifungal Activities
Thiazole derivatives have demonstrated antimicrobial and antifungal properties . They could be used in the development of new antimicrobial and antifungal agents, which are crucial in the fight against infectious diseases .
Antiviral Activity
Thiazole derivatives have also been found to have antiviral properties . This makes them potential candidates for the development of new antiviral drugs, which are essential in the treatment of viral infections .
Diuretic Activity
Thiazole derivatives have shown diuretic properties . Diuretics help the body get rid of excess water and salt. They are often used to treat conditions like high blood pressure and heart failure .
Neuroprotective Activity
Thiazole derivatives have demonstrated neuroprotective effects . This suggests that they could potentially be used in the treatment of neurodegenerative diseases, such as Alzheimer’s and Parkinson’s .
Antitumor or Cytotoxic Drug Molecules
Thiazole derivatives have been found to act as antitumor or cytotoxic drug molecules . This means they could potentially be used in the treatment of various types of cancer .
Quorum Sensing Inhibitors
Some thiazole derivatives have been found to inhibit quorum sensing in bacteria . Quorum sensing is a system of stimulus and response correlated to population density. Many species of bacteria use quorum sensing to coordinate gene expression according to the density of their population .
These are just a few of the many potential applications of Ethyl 2-oxo-2-(thiazol-2-yl)acetate and other thiazole derivatives in scientific research. It’s important to note that while these compounds show promise in these areas, further research is needed to fully understand their potential and limitations .
Direcciones Futuras
The future directions for research on Ethyl 2-oxo-2-(thiazol-2-yl)acetate could involve exploring its potential biological activities, developing efficient synthesis methods, and studying its chemical reactions in more detail. Thiazole derivatives have shown promise in various areas of medicinal chemistry, and Ethyl 2-oxo-2-(thiazol-2-yl)acetate could be a potential candidate for further investigation .
Mecanismo De Acción
Target of Action
Ethyl 2-oxo-2-(thiazol-2-yl)acetate is a derivative of thiazole, a heterocyclic compound that has been found in many potent biologically active compounds . Thiazoles have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . .
Mode of Action
Thiazole derivatives have been found to interact with various biological targets, leading to a range of effects . For instance, some thiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand cracks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been found to activate or stop biochemical pathways and enzymes or stimulate or block receptors in biological systems .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially impact the bioavailability of Ethyl 2-oxo-2-(thiazol-2-yl)acetate.
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Action Environment
The solubility of thiazole derivatives in various solvents could potentially be influenced by environmental factors .
Propiedades
IUPAC Name |
ethyl 2-oxo-2-(1,3-thiazol-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3S/c1-2-11-7(10)5(9)6-8-3-4-12-6/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCUHSFBUCDQHII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=NC=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40716759 | |
| Record name | Ethyl oxo(1,3-thiazol-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40716759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
33656-63-2 | |
| Record name | Ethyl oxo(1,3-thiazol-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40716759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methanamine, N-[(4-methoxyphenyl)methoxy]-](/img/structure/B1395568.png)




![4-hydroxy-1-methyl-2,2-dioxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydro-2lambda~6~,1-benzothiazine-3-carboxamide](/img/structure/B1395581.png)



